
3-Ketosphingosine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ketosphingosine hydrochloride is a sphingoid base that is structurally related to sphingosine. It is an amino alcohol, an enone, and a beta-hydroxy ketone. This compound plays a crucial role in the biosynthesis of sphingolipids, which are essential components of cell membranes and have significant biological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ketosphingosine hydrochloride involves the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase, to form 3-ketosphinganine. This intermediate is then converted to dehydrosphingosine by 3-ketosphinganine reductase . The reaction conditions typically involve the use of Escherichia coli as a host for the overexpression of the necessary enzymes .
Industrial Production Methods
Industrial production of 3-ketosphingosine hydrochloride can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By overexpressing the genes encoding serine palmitoyltransferase and 3-ketosphinganine reductase, the production of dehydrosphingosine can be significantly enhanced .
Análisis De Reacciones Químicas
Types of Reactions
3-Ketosphingosine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of 3-ketosphingosine hydrochloride to sphinganine can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidation of 3-ketosphingosine hydrochloride can lead to the formation of carboxylic acids.
Reduction: Reduction results in the formation of sphinganine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ketosphingosine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.
Biology: It plays a role in the study of sphingolipid metabolism and its regulation.
Industry: It is used in the production of bioactive sphingolipids for various industrial applications.
Mecanismo De Acción
3-Ketosphingosine hydrochloride exerts its effects by participating in the sphingolipid biosynthetic pathway. It is converted to dehydrosphingosine by 3-ketosphinganine reductase, which is then further metabolized to produce sphinganine and other sphingolipids . These sphingolipids play crucial roles in cell signaling, apoptosis, and autophagy .
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine: A structurally related sphingoid base that is also involved in sphingolipid metabolism.
Sphinganine: Another sphingoid base that is a product of the reduction of 3-ketosphingosine hydrochloride.
Ceramide: A central molecule in sphingolipid metabolism that can be synthesized from sphinganine.
Uniqueness
3-Ketosphingosine hydrochloride is unique due to its role as an intermediate in the sphingolipid biosynthetic pathway. Its ability to induce autophagy in cancer cells sets it apart from other sphingoid bases .
Propiedades
Fórmula molecular |
C18H36ClNO2 |
|---|---|
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one;hydrochloride |
InChI |
InChI=1S/C18H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17,20H,2-13,16,19H2,1H3;1H/b15-14+;/t17-;/m0./s1 |
Clave InChI |
SJQVHEHHDDBHGH-MXIGPNAMSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N.Cl |
SMILES canónico |
CCCCCCCCCCCCCC=CC(=O)C(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


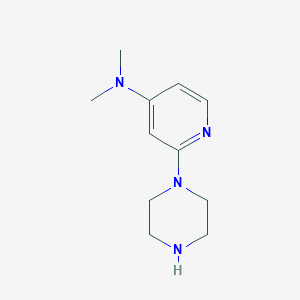
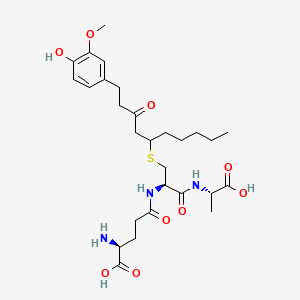
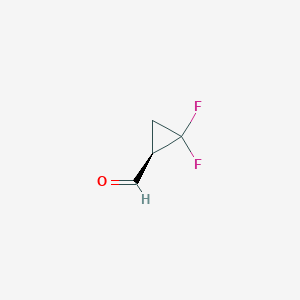

![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
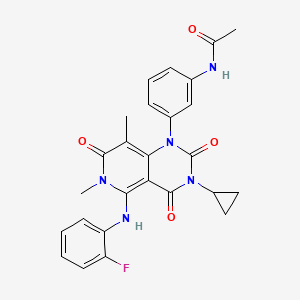
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
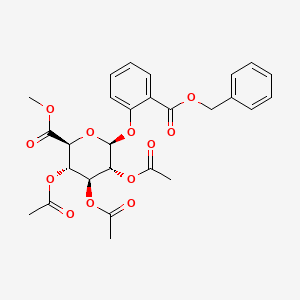
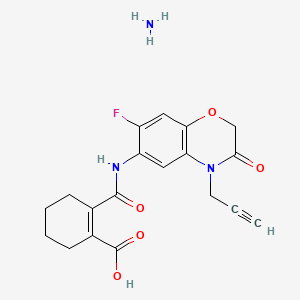
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
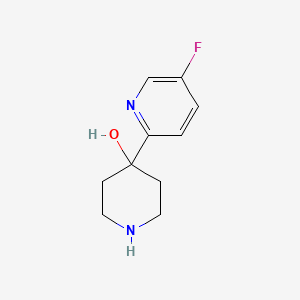
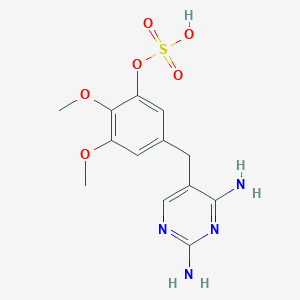
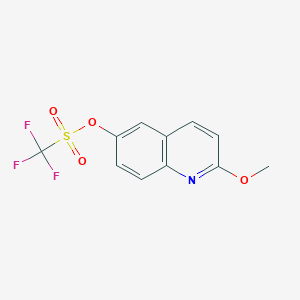
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)
